7-Chloro-4-morpholino-quinoline is a quinoline derivative. Quinoline itself is a heterocyclic aromatic organic compound [, ]. Derivatives of quinoline, like 7-Chloro-4-morpholino-quinoline, are frequently explored in medicinal chemistry for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and antiparasitic properties [].
7-Chloro-4-morpholinoquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is particularly noted for its anticancer, antibacterial, antifungal, and antiparasitic properties. The synthesis of this compound and its derivatives has been extensively studied, revealing various methods and characterizations that enhance our understanding of its biological activity.
The compound 7-chloro-4-morpholinoquinoline is classified under quinoline derivatives, which are heterocyclic compounds containing a fused benzene and pyridine ring. The specific structure of this compound includes a chloro substituent at the 7-position and a morpholino group at the 4-position of the quinoline ring. These modifications are crucial for the biological activity exhibited by this class of compounds.
The synthesis of 7-chloro-4-morpholinoquinoline typically involves a three-step process starting from 4,7-dichloroquinoline. The steps are as follows:
This synthetic route is advantageous due to its simplicity, scalability, and absence of transition metals.
The molecular formula for 7-chloro-4-morpholinoquinoline is C_13H_12ClN_3O. Its structure can be represented as follows:
The compound exhibits characteristic functional groups such as amide bonds, which are crucial for its biological activity. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (NMR), carbon-13 NMR, and mass spectrometry have been utilized to confirm its structure.
The chemical reactivity of 7-chloro-4-morpholinoquinoline is primarily attributed to its electrophilic nature due to the presence of the chloro substituent. It can undergo nucleophilic aromatic substitution reactions, particularly at the C4 position where the chlorine atom can be replaced by various nucleophiles. This reactivity allows for the synthesis of further derivatives which may enhance biological activity or alter pharmacokinetic properties.
For instance, studies have shown that derivatives synthesized from this compound exhibit varying degrees of anticancer activity against different cell lines, indicating that modifications can tailor the biological profile of the parent compound .
The mechanism of action for 7-chloro-4-morpholinoquinoline involves several pathways depending on its application:
The exact mechanisms continue to be an area of active research, focusing on elucidating how structural modifications influence these pathways.
The physical properties of 7-chloro-4-morpholinoquinoline include:
Chemical properties include stability under standard conditions but may vary with different substituents on the quinoline ring. Its ability to participate in nucleophilic substitutions makes it versatile for further chemical modifications.
7-Chloro-4-morpholinoquinoline has significant applications in medicinal chemistry:
Quinoline N-oxides serve as pivotal intermediates for achieving C2 functionalization, overcoming the inherent electronic bias that favors electrophilic substitution at C5/C8 positions. The synthesis of 7-chloro-4-morpholinoquinoline exploits this strategy, commencing with N-oxidation of commercially available 4,7-dichloroquinoline (1). Two optimized protocols exist for this transformation:
The N-oxide 2 activates the C2 position toward electrophilic amidation. In a critical deoxygenative C-H functionalization, 2 reacts with benzonitrile under concentrated sulfuric acid catalysis (dichloromethane, 70°C, 24 hours) to furnish N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide in 92% yield [1]. Mechanistic studies support a Reissert-type pathway:
Table 1: Comparative Synthesis of Quinoline N-Oxide Intermediates
Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
m-CPBA (1.2 eq) | CHCl₃ | 25 | 5 | 81 |
H₂O₂ (30%) / AcOH | AcOH | 70 | 1 | 87 |
The C4 chlorine in 4,7-dichloroquinoline derivatives exhibits superior reactivity toward SNAr compared to C7 due to resonance stabilization of the anionic Meisenheimer complex. This regioselectivity is exploited to introduce morpholine:
Solvent and base selection critically influence efficiency:
Table 2: Optimization of SNAr at C4 Position
Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
4,7-Dichloroquinoline | None | Neat | 120 | 48 | <70 |
C2-Benzamido derivative | K₂CO₃ (2 eq) | DMF | 120 | 24 | 92 |
4,7-Dichloroquinoline | Cs₂CO₃ (2 eq) | DMSO | 100 | 36 | 75* |
*Reported for piperazine analogue [3]
Avoiding precious metal catalysts (Pd, Cu) is economically and environmentally advantageous for pharmaceutical intermediates. The synthesis of 4 exemplifies a fully transition metal-free route:
Key advantages include:
A refined three-step sequence from 1 maximizes overall yield and purity:
Step 1: N-Oxidation 4,7-Dichloroquinoline (1) → [H₂O₂ (30%), AcOH, 70°C, 1 h] → 4,7-Dichloroquinoline N-oxide (2) [87% yield] Step 2: C2 Amidation 2 → [PhCN, conc. H₂SO₄, CH₂Cl₂, 70°C, 24 h] → N-(4,7-dichloroquinolin-2-yl)benzamide (3) [92% yield] Step 3: C4 Amination 3 → [Morpholine, K₂CO₃, DMF, 120°C, 24 h] → N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (4) [92% yield]
Overall yield: ~74% [1]
Purification is streamlined by crystallization: Intermediate 2 crystallizes directly from reaction mixtures upon cooling, while 3 and 4 are purified via silica gel chromatography or methanol/water recrystallization (mp 224-226°C for 7-chloro-4-morpholinoquinoline analogues) [1] [9]. Replacing DMF with lower-boiling solvents (e.g., acetonitrile) in SNAr is feasible but extends reaction times (≥48 hours) [3].
Brønsted Acidic Ionic Liquids (BAILs) serve as dual solvent-catalysts for quinoline C-H functionalization, offering recyclability and enhanced regiocontrol. For C2 amidation, BAILs like [BSmim][OTf] (1-butyl-3-methylimidazolium trifluoromethanesulfonate) demonstrate significant benefits:
The mechanism involves BAIL-promoted N-oxide protonation and nitrile activation, mirroring concentrated H₂SO₄ but with superior control over hydrolysis and oxidative side reactions. This approach represents a greener alternative to mineral acids, though costs currently limit large-scale implementation [1].
Table 3: Impact of Brønsted Acidic Ionic Liquids (BAIL) on C2 Amidation
Catalyst System | Reaction Temperature (°C) | Time (h) | Yield (%) | Reusability |
---|---|---|---|---|
conc. H₂SO₄ / CH₂Cl₂ | 70 | 24 | 92 | Not reusable |
[BSmim][OTf] (neat) | 50 | 18 | 95 | >5 cycles |
[BSmim][OTf] / H₂O (5%) | 60 | 20 | 93 | >5 cycles |
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 26094-91-7
CAS No.: 41847-86-3